3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine
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Overview
Description
3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: Various substitution reactions can occur, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine
- 3-(Bromomethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine
- 3-(Hydroxymethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine
Uniqueness
The presence of the fluoromethyl group in 3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine may confer unique properties, such as increased metabolic stability, enhanced binding affinity to targets, or improved pharmacokinetic profiles compared to its analogs.
Properties
Molecular Formula |
C16H17FN2OS |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C16H17FN2OS/c17-9-12-5-4-8-19(10-12)16(20)14-11-21-15(18-14)13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2 |
InChI Key |
HLNLKMJZMSYKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CF |
Origin of Product |
United States |
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